molecular formula C8H6ClIN2 B3094816 5-chloro-3-iodo-1-methyl-1H-indazole CAS No. 1260853-69-7

5-chloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B3094816
CAS No.: 1260853-69-7
M. Wt: 292.5 g/mol
InChI Key: DZQSEJIIEJWGJH-UHFFFAOYSA-N
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Description

5-chloro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5th and 3rd positions, respectively, and a methyl group at the 1st position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-1-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 1-methylindazole, followed by selective iodination and chlorination. The reaction conditions often require the use of halogenating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) for iodination, and thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-3-iodo-1-methyl-1H-indazole, while oxidation with potassium permanganate can produce this compound-2-carboxylic acid .

Scientific Research Applications

5-chloro-3-iodo-1-methyl-1H-indazole has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methyl-1H-indazole: Lacks the iodine substituent at the 3rd position.

    3-iodo-1-methyl-1H-indazole: Lacks the chlorine substituent at the 5th position.

    1-methyl-1H-indazole: Lacks both chlorine and iodine substituents.

Uniqueness

5-chloro-3-iodo-1-methyl-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-chloro-3-iodo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQSEJIIEJWGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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